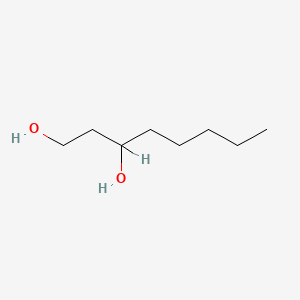

1,3-Octanediol

Description

Structure

3D Structure

Properties

IUPAC Name |

octane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-4-5-8(10)6-7-9/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTMXCOHGKSXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865095 | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23433-05-8, 120727-18-6 | |

| Record name | 1,3-Octanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23433-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Octanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023433058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Octanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Octanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-1,3-Octanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of (R)-1,3-Octanediol in Apples: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,3-octanediol is a volatile organic compound found in apples (Malus domestica) that contributes to the fruit's complex aroma profile. Beyond its sensory properties, this molecule and its derivatives are of growing interest for their potential biological activities. This technical guide provides an in-depth overview of the biosynthesis of (R)-1,3-octanediol in apples, detailing the metabolic pathway, presenting available quantitative data, outlining relevant experimental protocols, and visualizing the key processes.

Biosynthetic Pathway of (R)-1,3-Octanediol

The formation of (R)-1,3-octanediol in apples is a multi-step enzymatic process that begins with the β-oxidation of fatty acids. The primary precursor for this C8-diol is linoleic acid, a polyunsaturated fatty acid abundant in apple tissues. The key pathway involves the sequential action of enzymes within the β-oxidation spiral to shorten the fatty acid chain and introduce the characteristic hydroxyl groups.

The central steps in the biosynthesis are as follows:

-

Linoleic Acid Activation: Linoleic acid is first activated to its coenzyme A (CoA) thioester, linoleoyl-CoA.

-

β-Oxidation Cycles: Linoleoyl-CoA enters the β-oxidation pathway, where it undergoes several cycles of oxidation, hydration, oxidation, and thiolysis, each shortening the acyl-CoA chain by two carbons.

-

Formation of Key Intermediates: Through this process, 2-cis-octenoyl-SCoA is generated.

-

Enoyl-CoA Hydratase Action: The enzyme enoyl-CoA hydratase catalyzes the hydration of 2-cis-octenoyl-SCoA to form the stereospecific intermediate, R-3-hydroxy-octanoyl-SCoA. This step is crucial for establishing the (R)-configuration at the C3 position.[1]

-

Reduction to (R)-1,3-Octanediol: Subsequent enzymatic reduction steps, likely involving one or more reductases, convert R-3-hydroxy-octanoyl-SCoA to the final product, (R)-1,3-octanediol. The exact enzymes catalyzing this final reduction in apples are still under investigation.

The following diagram illustrates the core biosynthetic pathway:

Caption: Biosynthetic pathway of (R)-1,3-octanediol from linoleic acid in apples.

Quantitative Data

While the complete quantitative landscape of (R)-1,3-octanediol biosynthesis in apples is not fully elucidated, data on the concentration of its primary precursor, linoleic acid, is available for various apple tissues and cultivars. The concentration of this precursor is a critical factor influencing the yield of downstream volatile compounds.

| Precursor/Compound | Apple Cultivar/Tissue | Concentration (% of total fatty acids) | Reference |

| Linoleic Acid | 'Jonathan' Skin | 85.08% | [1] |

| 'Golden Delicious' Skin | 83.44% | [1] | |

| 'Jonathan' Pomace | 37.86% | [1] | |

| 'Golden Delicious' Pomace | 38.27% | [1] | |

| 'Fuji' Seed Oil | 50.7 - 51.4 g/100 g | ||

| 'Royal Gala' Seeds | 45.1% | ||

| Average of 75 Cultivars (seeds) | 59% |

Experimental Protocols

This section provides a representative, generalized protocol for the extraction and analysis of volatile compounds from apples, including diols. This protocol is a composite based on common methodologies in the field and serves as a guide for researchers.

Protocol: Extraction and GC-MS Analysis of Volatile Compounds from Apple Tissue

Objective: To extract and identify volatile organic compounds, including (R)-1,3-octanediol, from apple fruit tissue using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Apple fruit samples

-

Liquid nitrogen

-

50 mL headspace vials with screw caps (B75204) and septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., 3-nonanone, 0.4 mg/mL in methanol)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with a suitable capillary column (e.g., HP-INNOWax)

Procedure:

-

Sample Preparation:

-

Select fresh, defect-free apple fruits.

-

Carefully peel the apples, and separate the peel and pulp if desired.

-

Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled grinder or mortar and pestle.

-

-

Extraction (HS-SPME):

-

Weigh 5 g of the frozen apple powder into a 50 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatiles.

-

Spike the sample with 10 µL of the internal standard solution.

-

Immediately seal the vial with the screw cap.

-

Equilibrate the vial at 50°C for 10 minutes in a heating block or water bath with agitation.

-

Insert the conditioned SPME fiber into the headspace of the vial, exposing it to the volatiles for 30 minutes at 50°C with continuous agitation.

-

-

GC-MS Analysis:

-

After extraction, retract the fiber and immediately introduce it into the heated injector port (e.g., 250°C) of the GC-MS for thermal desorption of the analytes for a specified time (e.g., 2.5 minutes).

-

Set the GC oven temperature program to achieve separation of the volatile compounds. A typical program might be: hold at 40°C for 2 minutes, then ramp to 230°C at a rate of 5°C/minute, and hold for 5 minutes.

-

Use helium as the carrier gas at a constant flow rate.

-

The mass spectrometer can be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

-

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for the analysis of volatile compounds in apples.

Conclusion and Future Directions

The biosynthesis of (R)-1,3-octanediol in apples is intrinsically linked to the β-oxidation of fatty acids, with linoleic acid serving as a key precursor. While the core pathway has been outlined, significant research opportunities remain. Specifically, the purification and characterization of the reductases involved in the final conversion of R-3-hydroxy-octanoyl-SCoA are needed. Furthermore, a comprehensive quantitative analysis of the flux through this pathway and the factors that regulate it (e.g., developmental stage, cultivar, post-harvest storage conditions) would provide a deeper understanding of apple aroma biosynthesis. Such knowledge is not only of fundamental scientific interest but also holds potential for applications in flavor chemistry and the development of novel bioactive compounds.

References

An In-depth Technical Guide to the Chemical Synthesis of 1,3-Octanediol from Octanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,3-octanediol (B1215191), a valuable diol in various industrial and pharmaceutical applications, with a focus on pathways originating from octanoic acid. This document details potential synthetic routes, including direct reduction and multi-step approaches involving key intermediates, and provides available experimental data and theoretical workflows.

Introduction

This compound, a chiral diol, presents a versatile molecular scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients. Its synthesis from readily available and renewable starting materials like octanoic acid is of significant interest. This guide explores the chemical transformations necessary to convert octanoic acid to this compound, addressing both direct and indirect methodologies.

Synthetic Strategies

The conversion of octanoic acid to this compound is not a single-step transformation and requires a multi-step synthetic sequence. The primary challenge lies in the selective introduction of a hydroxyl group at the C3 position and the subsequent reduction of the carboxylic acid moiety. Two main strategies are considered:

-

Strategy A: Direct Reduction of a β-functionalized Octanoic Acid Derivative. This approach involves the initial functionalization of octanoic acid at the C3 position, followed by the reduction of the carboxylic acid.

-

Strategy B: Carbon-Carbon Bond Formation. This strategy involves the construction of the eight-carbon backbone with the desired 1,3-diol functionality from smaller precursors derived from octanoic acid.

Detailed Synthetic Routes

Route 1: Synthesis via 3-Hydroxyoctanoic Acid Intermediate

This is the most plausible and chemically sound route, proceeding in two main stages:

-

Conversion of Octanoic Acid to 3-Hydroxyoctanoic Acid.

-

Reduction of 3-Hydroxyoctanoic Acid to this compound.

Logical Workflow for Synthesis via 3-Hydroxyoctanoic Acid:

Caption: Synthetic pathway from octanoic acid to this compound via a 3-hydroxyoctanoic acid intermediate.

3.1.1. Experimental Protocol: Synthesis of 3-Hydroxyoctanoic Acid

A direct and selective hydroxylation of octanoic acid at the C3 position is challenging. A more common approach involves the synthesis of 3-hydroxyoctanoic acid through a multi-step process, for instance, via a Reformatsky reaction. This would first require the conversion of octanoic acid to a suitable precursor like hexanal.

A more direct, albeit less common, chemical approach would involve the α-bromination of octanoic acid followed by nucleophilic substitution and subsequent reactions.

Biocatalytic Approach:

An alternative and stereoselective method for the synthesis of (R)-3-hydroxyoctanoic acid involves the use of bacterial polymers. For instance, the hydrolysis of poly(3-hydroxyoctanoate) (P(3HO)) by the extracellular depolymerase from Pseudomonas fluorescens GK13 can yield (R)-3-hydroxyoctanoic acid monomers.[1]

3.1.2. Experimental Protocol: Reduction of 3-Hydroxyoctanoic Acid to this compound

The reduction of the carboxylic acid group of 3-hydroxyoctanoic acid can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

General Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-hydroxyoctanoic acid in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

The solution is cooled in an ice bath (0 °C).

-

A solution of lithium aluminum hydride in the same dry solvent is added dropwise with stirring. The reaction is exothermic and produces hydrogen gas.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Quantitative Data (Theoretical):

| Reactant | Product | Reagent | Solvent | Yield | Purity | Reference |

| 3-Hydroxyoctanoic Acid | This compound | LiAlH₄ | Dry Ether/THF | High | >95% | General reduction of carboxylic acids[2] |

Route 2: Synthesis via Reformatsky Reaction from Hexanal

This route involves the initial conversion of octanoic acid to hexanal, which is then used in a Reformatsky reaction.

-

Conversion of Octanoic Acid to Hexanal. This can be achieved through various methods, such as reduction of an activated form of octanoic acid (e.g., acid chloride or ester) to the aldehyde.

-

Reformatsky Reaction of Hexanal with an α-halo ester.

-

Reduction of the resulting β-hydroxy ester.

Logical Workflow for Synthesis via Reformatsky Reaction:

Caption: Synthetic pathway from octanoic acid to this compound via a Reformatsky reaction.

3.2.1. Experimental Protocol: Reformatsky Reaction

A general procedure for the Reformatsky reaction is as follows:

-

A suspension of activated zinc dust and a catalytic amount of iodine in toluene (B28343) is stirred under reflux and then cooled to room temperature.[3]

-

Ethyl bromoacetate is added to the mixture.

-

A solution of hexanal in toluene is then added to the suspension.[3]

-

The resulting mixture is heated (e.g., to 90 °C) for a specific duration.[3]

-

After cooling, the reaction is quenched with water.[3]

-

The mixture is filtered, and the filtrate is extracted with a suitable solvent like MTBE.[3]

-

The combined organic phases are washed, dried, and concentrated.[3]

-

The crude β-hydroxy ester is purified by silica gel chromatography.[3]

Quantitative Data:

| Reactants | Product | Yield | Reference |

| Ketone, Ethyl bromoacetate, Zinc dust | β-hydroxy ester | 86% | [3] |

3.2.2. Experimental Protocol: Reduction of Ethyl 3-hydroxyoctanoate

The resulting ethyl 3-hydroxyoctanoate can be reduced to this compound using LiAlH₄ following a similar procedure as described in section 3.1.2.

Purification and Characterization

Purification:

The final product, this compound, can be purified by:

-

Distillation under reduced pressure: This is a common method for purifying liquid diols.

-

Column chromatography: Silica gel is a suitable stationary phase for the purification of diols.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the position of the hydroxyl groups.

-

Infrared (IR) Spectroscopy: The presence of the hydroxyl groups can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹.

-

Mass Spectrometry (MS): This technique helps in determining the molecular weight and fragmentation pattern of the molecule.

Conclusion

The synthesis of this compound from octanoic acid is a multi-step process that can be achieved through several strategic routes. The most viable pathway involves the formation of a 3-hydroxyoctanoic acid intermediate, followed by its reduction. While direct chemical synthesis of 3-hydroxyoctanoic acid from octanoic acid is challenging, biocatalytic methods offer a promising and stereoselective alternative. The Reformatsky reaction provides another potential route, contingent on the efficient conversion of octanoic acid to hexanal. Further research is required to optimize reaction conditions and develop a scalable and economically viable process for the production of this compound from this renewable feedstock. This guide provides a foundational understanding of the synthetic challenges and opportunities for researchers and professionals in the field.

References

Technical Guide: Physicochemical Properties of 1,3-Octanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling point data for 1,3-Octanediol. The information is presented in a structured format to facilitate easy reference and comparison for research and development applications. This document also outlines generalized experimental protocols for the determination of these critical physical properties.

Data Presentation

The following table summarizes the key physical constants of this compound, including its melting and boiling points, as collated from various scientific sources.

| Property | Value | Conditions |

| Melting Point | 68-69 °C | Standard Pressure |

| Boiling Point | 254-256 °C | 760.00 mm Hg |

| 165-170 °C | 25 Torr | |

| 81-82 °C | 4.5 Torr | |

| Molecular Weight | 146.23 g/mol | |

| Density | ~0.9636 g/cm³ | Standard Conditions |

| Refractive Index | 1.4554 | at 20°C |

Experimental Protocols

Determination of Melting Point

A common and effective method for determining the melting point of a crystalline solid like this compound is the capillary method, often utilizing a melting point apparatus (e.g., Mel-Temp or similar device).

Apparatus:

-

Melting point apparatus (digital or manual)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound (purified)

-

Mortar and pestle (if sample needs to be pulverized)

Procedure:

-

Sample Preparation: A small amount of the purified this compound is finely ground and packed into a capillary tube to a height of 2-3 mm. The packing should be dense and uniform to ensure accurate heat transfer.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to accurately measure the temperature of the block.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A preliminary, faster heating run may be conducted to determine an approximate melting range.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow (typically 0.5-1 °C).

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including the distillation method and the Siwoloboff method, which is suitable for small sample volumes.

Apparatus (Distillation Method):

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Thermometer (calibrated)

-

Boiling chips

-

Sample of this compound

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled. The sample of this compound and a few boiling chips are placed in the distillation flask.

-

Heating: The flask is gently heated. The heating rate is controlled to ensure a slow and steady distillation rate (1-2 drops per second).

-

Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Boiling Point Range: The temperature is recorded when the first drop of distillate is collected in the receiving flask and again when the last drop of liquid is vaporized. The boiling point is the constant temperature observed during the distillation of the bulk of the liquid. For determinations at reduced pressure, a vacuum pump and manometer are connected to the system.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for determining melting and boiling points.

1,3-Octanediol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analysis of 1,3-Octanediol (B1215191). It is designed to be a valuable resource for professionals in research and development.

Core Molecular Data of this compound

This compound is a straight-chain aliphatic diol featuring an eight-carbon backbone with two hydroxyl (-OH) functional groups located at the first and third carbon atoms. This structure confers upon it both hydrophilic and hydrophobic properties, making it a molecule of interest in various chemical and biological applications.

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | Octane-1,3-diol |

| CAS Number | 23433-05-8 |

| Appearance | Colorless liquid (estimated) |

| Boiling Point | 254.00 to 256.00 °C @ 760.00 mm Hg |

| Flash Point | 243.00 °F (117.22 °C) |

| Solubility | Slightly soluble in water; soluble in alcohol |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research. Below are representative methodologies.

Synthesis of this compound via Reduction of 3-Hydroxyoctanoic Acid

While various synthetic routes to 1,3-diols exist, a common laboratory-scale method involves the reduction of a corresponding β-hydroxy acid or ester. The following is a representative protocol for the reduction of 3-hydroxyoctanoic acid using lithium aluminum hydride (LiAlH₄).

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety guidelines. Lithium aluminum hydride is a highly reactive and dangerous reagent that must be handled with extreme care by trained personnel in a controlled environment.

Materials:

-

3-Hydroxyoctanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium sulfate (B86663) (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere. Cool the flask in an ice bath.

-

Addition of Substrate: Dissolve 3-hydroxyoctanoic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel. Control the rate of addition to maintain a gentle reflux.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Combine the organic filtrates.

-

Extraction and Drying: Wash the combined organic phase with 1 M HCl, followed by saturated aqueous Na₂SO₄ solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by fractional distillation or column chromatography.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of polar hydroxyl groups, derivatization is often employed to improve chromatographic performance.

1. Derivatization (Silylation):

Silylation replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.

Materials:

-

This compound sample

-

Anhydrous pyridine (B92270)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC vial with insert

Procedure:

-

Dissolve a known amount of the this compound sample in anhydrous pyridine in a GC vial.

-

Add an excess of BSTFA with 1% TMCS to the vial.

-

Seal the vial and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before analysis.

2. GC-MS Analysis:

The following are typical GC-MS parameters for the analysis of silylated diols. These should be optimized for the specific instrument and column used.

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature of 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | m/z 40-550 |

Biosynthesis of (R)-1,3-Octanediol in Apples

In nature, (R)-1,3-Octanediol has been identified as an antimicrobial agent in apples and pears. Its biosynthesis is linked to the β-oxidation of fatty acids, specifically linoleic acid. The pathway involves the enzymatic conversion of linoleic acid to its hydroperoxide, followed by further enzymatic steps that lead to the formation of R-3-hydroxy-octanoyl-SCoA, a key intermediate in the β-oxidation spiral. This intermediate is then reduced to yield (R)-1,3-Octanediol.

Caption: Biosynthesis of (R)-1,3-Octanediol from Linoleic Acid.

The Occurrence and Analysis of 1,3-Octanediol in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Octanediol is a naturally occurring volatile organic compound found in some fruits, contributing to their characteristic aroma and possessing antimicrobial properties. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, with a primary focus on pome fruits where its presence is most documented. The guide details its biosynthetic pathway, presents available quantitative data, and outlines the experimental protocols for its extraction, identification, and quantification. This document is intended to be a valuable resource for researchers in the fields of food science, natural product chemistry, and drug development who are interested in the properties and applications of this compound.

Introduction

This compound, a diol with the chemical formula C8H18O2, is a semi-volatile organic compound that has been identified as a natural constituent in certain fruits. Its presence is of interest due to its contribution to the flavor and aroma profiles of these fruits, as well as its potential biological activities, including antimicrobial effects.[1] This guide synthesizes the current scientific knowledge on the natural occurrence of this compound in fruits, with a particular emphasis on quantitative data and analytical methodologies.

Natural Occurrence in Fruits

The presence of this compound has been most notably reported in pome fruits, specifically apples and pears.[1][2] While its occurrence in other fruit families such as berries, tropical, and citrus fruits is not well-documented in existing literature, the compound is a key aroma component in certain apple cultivars.[3]

Quantitative Data

The concentration of this compound can vary significantly depending on the fruit variety, maturity, and storage conditions. The following tables summarize the available quantitative data for this compound in apples and pears.

Table 1: Quantitative Data for this compound in Apple (Malus domestica)

| Apple Product | Concentration | Reference |

| Apple Fruit | up to 21 mg/kg | [2] |

| Apple Juice | up to 95.1 mg/kg | [2] |

Table 2: Quantitative Data for this compound in Pear (Pyrus communis)

| Pear Cultivar | Storage Conditions | Concentration (mg/kg FW) | Reference |

| Dr. Guyot | Beginning of storage | Undetectable | [4] |

| Dr. Guyot | 14 days at 4°C | 11.06 | [4] |

| Dr. Guyot | 14 days at 4°C + 7 days at 20°C | 5.28 | [4] |

Note: The concentration of this compound in 'Dr. Guyot' pears increased significantly during cold storage, suggesting a biosynthesis process that continues post-harvest.[4]

Biosynthesis of this compound in Fruits

Research on stored apples has elucidated the biosynthetic pathway of R-(+)-octane-1,3-diol. The pathway involves the β-oxidation of fatty acids, with linoleic acid being a key precursor.[1]

The proposed pathway is as follows:

-

Linoleic Acid is converted through a series of enzymatic reactions.

-

This leads to the formation of 2-cis-octenoyl-SCoA .

-

Enoyl-CoA hydratase then catalyzes the formation of R-3-hydroxy-octanoyl-SCoA .

-

Subsequent reactions in the β-oxidation pathway lead to the generation of R-(+)-octane-1,3-diol .[1]

Experimental Protocols

The analysis of this compound in fruits typically involves extraction of the volatile and semi-volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Sample Preparation and Extraction

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile compounds in the headspace of a fruit sample.

-

Sample Preparation: Homogenize a known weight of fruit tissue (e.g., 5 g) and place it in a sealed headspace vial.[3]

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., 3-octanol) to the sample.[3]

-

Matrix Modification: Add a salt, such as NaCl (e.g., 2 g), to the vial to increase the ionic strength of the aqueous phase and promote the release of volatile compounds into the headspace.[3]

-

Equilibration: Incubate the vial at a controlled temperature (e.g., 40°C) for a specific time (e.g., 45 minutes) with constant stirring to allow the volatiles to partition into the headspace.[3]

-

Extraction: Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 45 minutes) to adsorb the volatile compounds.[3]

-

Desorption: Desorb the analytes from the SPME fiber in the hot inlet of the GC.[3]

Derivatization for Total this compound Analysis

To analyze the total amount of 1,3-octanediols (both free and glycosidically bound), a derivatization step can be employed to convert the diols into more volatile compounds.

-

Sample: Use fruit juice or an aqueous extract of the fruit.

-

Derivatization Reaction: React the sample with an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde) in an acidic medium to form the corresponding 1,3-dioxanes. This reaction is specific for 1,3-diols.[5][6]

-

Extraction: The resulting volatile 1,3-dioxanes can then be extracted using HS-SPME as described above.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polar capillary column is typically used (e.g., DB-5ms, HP-5ms).[7]

-

Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points. A typical program might be: initial temperature of 50°C held for 4 min, then ramped to 150°C at 6°C/min, and then to 250°C at 7°C/min and held for 8 min.[7]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[7]

-

Injector: The injector is operated in splitless mode for trace analysis.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.[7]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: A mass-to-charge ratio (m/z) range of 35-550 is typically scanned.[7]

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is achieved by creating a calibration curve using a pure standard of this compound and an internal standard.

-

Signaling Pathways and Biological Significance

Currently, there is a lack of specific information in the scientific literature regarding signaling pathways in fruits that directly involve this compound. Its primary known biological significance in fruits relates to its role as a natural antimicrobial agent, which may contribute to the fruit's defense mechanisms against pathogens.[1] Further research is needed to explore other potential physiological roles of this compound in fruit development, ripening, and stress response.

Conclusion

This compound is a recognized natural product in apples and pears, contributing to their sensory characteristics and likely playing a role in their defense against microbial spoilage. The concentration of this compound can be influenced by factors such as cultivar and post-harvest storage. While robust analytical methods exist for its quantification, a significant knowledge gap remains concerning its presence and concentration in a wider variety of fruits. Future research should focus on expanding the quantitative analysis of this compound to other fruit species and investigating its potential physiological roles and signaling pathways within the fruit. Such studies will provide a more comprehensive understanding of the distribution and function of this compound in the plant kingdom and may unveil new applications in the food and pharmaceutical industries.

References

- 1. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3-octane diol [flavscents.com]

- 3. researchgate.net [researchgate.net]

- 4. Monitoring Volatile Organic Compounds in Different Pear Cultivars during Storage Using HS-SPME with GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 1,3-Octanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Octanediol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative understanding, a general experimental protocol for determining solubility, and a logical framework for solubility studies.

Core Concepts: Understanding the Solubility of this compound

This compound is a chemical compound featuring an eight-carbon backbone with two hydroxyl (-OH) groups located at the first and third positions. This structure imparts a dual nature to the molecule: a hydrophilic (water-loving) character due to the polar hydroxyl groups capable of hydrogen bonding, and a lipophilic (fat-loving) character from the nonpolar octyl chain. This amphiphilic nature governs its solubility behavior across different classes of solvents.

The general principle of "like dissolves like" is central to understanding the solubility of this compound. Solvents that are chemically similar to this compound, particularly in terms of polarity and hydrogen bonding capability, are more likely to be effective solvents.

Qualitative Solubility Profile

While specific quantitative data is scarce, the available information indicates a clear pattern in the solubility of this compound.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Example Solvents | Qualitative Solubility | Rationale |

| Polar Protic Solvents | Ethanol, 1-Propanol | Good Solubility | These solvents can engage in hydrogen bonding with the hydroxyl groups of this compound, facilitating dissolution.[1] |

| Polar Aprotic Solvents | Acetone, Tetrahydrofuran (THF) | Good Solubility | Favorable dipole-dipole interactions between the solvent and the hydroxyl groups of this compound lead to good solubility.[1] |

| Non-Polar Solvents | Hexane | Limited Solubility | The non-polar nature of these solvents prevents effective interaction with the polar hydroxyl groups of this compound.[1] |

| Water | Slightly Soluble | The hydrophobic octyl chain counteracts the hydrophilic nature of the two hydroxyl groups, limiting its solubility in water.[1][2] An estimated aqueous solubility is 2933 mg/L at 25 °C.[2] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantification.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling and Filtration:

-

Once equilibrated, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation: Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units such as g/100 mL, mg/mL, or mol/L.

Visualizing the Workflow

The following diagrams illustrate the logical relationships in solubility and the general workflow for its experimental determination.

Figure 1. Factors influencing the solubility of this compound.

Figure 2. Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the known solubility characteristics of this compound in organic solvents, highlighting its good solubility in polar protic and aprotic solvents and limited solubility in non-polar solvents. In the absence of specific quantitative data, a detailed, generalized experimental protocol has been provided to enable researchers to determine these values. The provided diagrams offer a clear visualization of the factors influencing solubility and the experimental process. For professionals in research and drug development, this guide serves as a foundational resource for understanding and working with this compound.

References

Enzymatic Synthesis of 1,3-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of chiral diols is of paramount importance in the pharmaceutical and fine chemical industries, where enantiopurity can dictate biological activity. Among these, 1,3-octanediol (B1215191) stands as a valuable chiral building block. Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure this compound. This technical guide provides an in-depth overview of the core enzymatic strategies, including detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.

Core Enzymatic Strategies

The enzymatic synthesis of chiral this compound primarily revolves around two key strategies: the kinetic resolution of racemic this compound using lipases and the asymmetric reduction of a prochiral keto-precursor utilizing alcohol dehydrogenases (ADHs). A third, more complex approach involves a multi-enzyme cascade, often performed in whole-cell systems.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed method for separating enantiomers from a racemic mixture. In this process, a lipase (B570770) selectively acylates one enantiomer of the diol at a faster rate, allowing for the separation of the acylated enantiomer from the unreacted, enantiomerically enriched alcohol. The synthesis of both enantiomers of this compound has been successfully accomplished using enzymatic optical resolution as a key step, starting from the precursor chiral 1-octen-3-ol.[1]

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

Caption: Workflow for lipase-catalyzed kinetic resolution of this compound.

Alcohol Dehydrogenase (ADH)-Catalyzed Asymmetric Reduction

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. For the synthesis of chiral this compound, a suitable precursor, such as 3-hydroxy-1-octanone, can be asymmetrically reduced. This approach can theoretically yield a single enantiomer of the diol with high enantiomeric excess (ee). ADHs are NAD(P)H-dependent enzymes, requiring a cofactor regeneration system for preparative-scale synthesis.

Signaling Pathway: ADH-Catalyzed Reduction with Cofactor Regeneration

Caption: ADH-catalyzed reduction with coupled cofactor regeneration.

Whole-Cell Biocatalysis: A Multi-Enzyme Cascade Approach

Whole-cell biocatalysis utilizes entire microbial cells, which can be engineered to express a cascade of enzymes for multi-step synthesis. This approach offers several advantages, including the elimination of enzyme purification and the inherent presence of cofactor regeneration systems. For the synthesis of a related vicinal diol, (4S,5S)-octanediol, a two-step enzymatic cascade has been demonstrated using lyophilized whole cells. This process involves a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent lyase for the initial C-C bond formation, followed by an oxidoreductase for the stereoselective reduction of the keto intermediate.[2][3][4] This methodology serves as a powerful template for the development of a whole-cell process for this compound.

Experimental Workflow: Whole-Cell Cascade for Diol Synthesis

Caption: One-pot, two-step enzymatic cascade using whole-cell biocatalysts.

Quantitative Data Summary

The following tables summarize key quantitative data from representative enzymatic syntheses of diols. While specific data for this compound is limited in publicly available literature, the data for the closely related 4,5-octanediol (B1616756) provides a valuable benchmark.

Table 1: Enzymatic Synthesis of (4S,5S)-Octanediol via Whole-Cell Cascade [2][4]

| Parameter | Value |

| Substrate | Butanal |

| Initial Substrate Concentration | 200 mM |

| Biocatalyst | Lyophilized whole cells of E. coli expressing ApPDCE469G (lyase) and BlBDH (oxidoreductase) |

| Catalyst Loading | 30 mg of each lyophilized cell preparation |

| Cofactor Regeneration Substrate | 1,2-propanediol (200 mM) |

| Reaction Buffer | 50 mM TEA buffer, pH 9, with 0.01 mM ThDP and 2.5 mM MgCl₂ |

| Temperature | 30 °C |

| Reaction Time | 24 h |

| Product Concentration | ~14 mM in a biphasic system (organic phase) |

| Space-Time Yield (STY) | 8.6 g L⁻¹ d⁻¹ (in a biphasic system) |

| Diastereomeric Excess (de) | >99% |

| Enantiomeric Excess (ee) | >99% |

Detailed Experimental Protocols

The following are representative protocols that can be adapted for the synthesis of this compound.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols (Adaptable for this compound)

This protocol is based on the kinetic resolution of racemic 1,2-diols and can be adapted for this compound.[5]

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B, or Amano Lipase PS from Burkholderia cepacia)

-

Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Molecular sieves (4 Å)

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of racemic this compound (1.0 mmol) in the selected anhydrous organic solvent (10 mL), add the acyl donor (2.0-5.0 mmol).

-

Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30-45 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the desired conversion (ideally close to 50%) is reached, the reaction is stopped by filtering off the immobilized lipase.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of the acylated this compound and the remaining unreacted enantiomerically enriched this compound is separated by column chromatography on silica (B1680970) gel.

Protocol 2: Whole-Cell Biocatalytic Cascade for the Synthesis of (4S,5S)-Octanediol (Representative for Diol Synthesis)[2][4]

Materials:

-

Butanal

-

Lyophilized E. coli cells co-expressing a lyase (e.g., ApPDCE469G) and an oxidoreductase (e.g., BlBDH)

-

Triethanolamine (TEA) buffer (50 mM, pH 9)

-

Thiamine diphosphate (ThDP)

-

Magnesium chloride (MgCl₂)

-

1,2-propanediol

-

Standard laboratory glassware and shaker incubator

Procedure:

-

Prepare the reaction solution consisting of 50 mM TEA buffer (pH 9) containing 0.01 mM ThDP and 2.5 mM MgCl₂.

-

In a reaction vessel, add 30 mg of lyophilized cells expressing the lyase and 30 mg of lyophilized cells expressing the oxidoreductase.

-

To the cells, add the reaction solution, 200 mM 1,2-propanediol for cofactor regeneration, and 200 mM butanal to start the reaction.

-

Incubate the reaction mixture at 30 °C with shaking (e.g., 1000 rpm) for 24 hours.

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC or HPLC after extraction with an organic solvent (e.g., ethyl acetate).

-

Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent and purified by column chromatography.

Conclusion

Enzymatic methods provide powerful and sustainable routes for the synthesis of chiral this compound. Lipase-catalyzed kinetic resolution offers a straightforward approach for resolving racemic mixtures, while alcohol dehydrogenase-catalyzed reductions and whole-cell biocatalytic cascades present highly stereoselective pathways to directly synthesize the desired enantiomer. The provided data and protocols serve as a foundational guide for researchers to develop and optimize the enzymatic synthesis of this compound for applications in drug development and fine chemical production. Further screening of a wider range of enzymes and optimization of reaction conditions will undoubtedly lead to even more efficient and scalable processes.

References

- 1. ftb.com.hr [ftb.com.hr]

- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

Mass Spectrometry Analysis of 1,3-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,3-Octanediol. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the identification, quantification, and structural elucidation of this and similar compounds. This guide covers the foundational principles of its mass spectral behavior, detailed experimental protocols for its analysis, and a plausible fragmentation pathway based on established principles of mass spectrometry.

Introduction to this compound and its Mass Spectrometric Analysis

This compound (C8H18O2), with a molecular weight of 146.23 g/mol , is a dihydric alcohol that finds applications in various industrial and research settings.[1][2][3] Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization technique for such analyses, providing reproducible fragmentation patterns that are useful for structural elucidation and library matching.

Electron Ionization Mass Spectrum of this compound

The mass spectrum of this compound obtained via electron ionization is characterized by a series of fragment ions. The molecular ion (M+•) at m/z 146 is often of low abundance or absent due to the facile fragmentation of alcohols.[1] A prominent feature in the spectrum of many alcohols is the loss of a water molecule, and for this compound, this results in a fragment ion at m/z 128. The subsequent fragmentation of the carbon skeleton leads to a series of smaller ions that provide structural information.

Quantitative Data from Mass Spectrum

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound, along with their relative intensities. This data is crucial for the identification of the compound and for understanding its fragmentation behavior.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C3H7]+ |

| 57 | 85 | [C4H9]+ |

| 71 | 30 | [C5H11]+ |

| 85 | 15 | [C6H13]+ |

| 101 | 5 | [M - C2H5O]+ |

| 113 | 2 | [M - CH3O]+ |

| 128 | 1 | [M - H2O]+• |

| 146 | <1 | [M]+• |

Data is representative and may vary slightly between different instruments and analytical conditions.

Experimental Protocol for GC-MS Analysis of this compound

This section provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol can be adapted based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

-

Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Preparation:

-

For liquid samples, a direct injection after appropriate dilution with the solvent may be feasible.

-

For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[4][5]

-

Derivatization (Optional): For improved peak shape and thermal stability, derivatization can be performed. A common method for diols is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

-

GC-MS Instrumentation and Conditions

The following are typical starting parameters for the GC-MS analysis. Optimization may be required.

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol phase (e.g., DB-WAX or SPB-1000), is often suitable for the analysis of diols. A non-polar column (e.g., DB-5ms) can also be used.

-

Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 240 °C.

-

Final hold: 5 minutes at 240 °C.

-

-

Injector:

-

Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the concentration.

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-200.

-

Solvent Delay: 3 minutes.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI source is a complex process. The following diagram illustrates a plausible fragmentation pathway leading to the major observed ions.

Caption: Proposed fragmentation pathway of this compound under EI.

Conclusion

This technical guide provides a detailed framework for the mass spectrometric analysis of this compound. The provided quantitative data, experimental protocol, and fragmentation pathway serve as a valuable resource for researchers and scientists. The methodologies and principles outlined here can be applied to the analysis of other diols and similar compounds, aiding in their identification, quantification, and structural characterization in various scientific and industrial applications.

References

Physicochemical properties of 1,3-Octanediol

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Octanediol (B1215191)

Introduction

This compound (CAS No: 23433-05-8) is a straight-chain aliphatic diol with the chemical formula C₈H₁₈O₂.[1][2][3][4] Its structure consists of an eight-carbon backbone with two hydroxyl (-OH) groups located at the first and third positions, classifying it as a diol with both a primary and a secondary alcohol functional group.[1] This amphiphilic nature, possessing both a hydrophilic diol head and a hydrophobic octyl tail, allows it to interact with diverse environments, making it a valuable compound in various scientific and industrial applications.[1]

Naturally found in fruits like apples, it contributes to their characteristic flavor and aroma profiles.[1] In research and development, its applications are diverse, ranging from its use as an emollient and skin-conditioning agent in cosmetics to its role as a monomer in the synthesis of polymers like polyesters and polyurethanes.[1][5] Furthermore, it has been investigated for its potential as a membrane stabilizer in biological systems and as a flavoring agent in the food industry.[1] The C3 carbon is a stereocenter, meaning this compound can exist as (R) and (S) enantiomers.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its synthesis and biological pathways.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its application in formulation, synthesis, and biological studies.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O₂ | [1][2][3][4] |

| Molecular Weight | 146.23 g/mol | [2][3][4][6] |

| Appearance | White solid or colorless clear liquid | [5][6] |

| IUPAC Name | Octane-1,3-diol | [1][2][3][4] |

| CAS Registry Number | 23433-05-8 | [2][3][4] |

Thermal and Optical Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | 57 - 69 °C (135 - 156 °F) | Atmospheric Pressure | [1][5] |

| Boiling Point | 165 - 170 °C | at 25 Torr | [1] |

| 81 - 82 °C | at 4.5 Torr | [1] | |

| Flash Point | 93 - 117.22 °C (199.4 - 243.0 °F) | Closed Cup | [6] |

| Density | 0.9636 - 0.9860 g/cm³ | at 25 °C | [1][6] |

| Refractive Index | 1.4520 - 1.4580 | at 20 °C | [1][6] |

Solubility Profile

The dual hydrophobic and hydrophilic nature of this compound dictates its solubility.[1]

| Solvent | Solubility | Rationale | Source(s) |

| Water | Limited | The hydrophobic effect of the C8 alkyl chain counteracts the hydrophilic nature of the two -OH groups. | [1] |

| Polar Aprotic (e.g., THF, Acetone) | Good | Favorable dipole-dipole interactions with the hydroxyl groups. | [1] |

| Non-Polar (e.g., Hexane) | Limited | Inability of non-polar solvents to effectively solvate the polar hydroxyl groups. | [1] |

Synthesis and Biological Pathways

This compound can be produced through various chemical and biological routes.

Chemical Synthesis

Common chemical synthesis methods include:

-

Reduction of Octanoic Acid Derivatives : Carboxylic acids or their esters can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the diol.[1]

-

Polymer Synthesis : It serves as a monomer in polycondensation reactions with diacids or diisocyanates to form polyesters and polyurethanes, respectively.[1][5]

Biosynthesis in Apples

In nature, (R)-1,3-Octanediol is generated in stored apples through the β-oxidation of fatty acids.[7] Linoleic acid serves as a key precursor. Through a series of enzymatic steps, it is converted to R-3-hydroxy-octanoyl-SCoA, which is then reduced to form the final diol product.[7] This pathway is significant for its role in the fruit's flavor profile and natural antimicrobial defenses.[7]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standard analytical techniques. The general methodologies are outlined below.

Determination of Melting and Boiling Points

-

Melting Point: The melting point is typically determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus.

-

Protocol (DSC): A small, weighed sample (1-5 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10 °C/min) alongside an empty reference pan. The melting point is identified as the onset or peak of the endothermic event corresponding to the solid-to-liquid phase transition.

-

-

Boiling Point: The boiling point, especially at reduced pressures, is determined by distillation.

-

Protocol (Vacuum Distillation): The compound is heated in a distillation apparatus connected to a vacuum pump and a manometer. The temperature of the vapor that is in equilibrium with the boiling liquid is recorded at a specific, stable pressure. This temperature is the boiling point at that reduced pressure.

-

Measurement of Density and Refractive Index

-

Density: The density of liquid this compound can be measured using a pycnometer or a digital density meter.

-

Protocol (Pycnometer): A pycnometer of a known volume is weighed empty, then filled with the sample at a controlled temperature (e.g., 25 °C), and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

-

Refractive Index: This is measured using a refractometer, typically an Abbé refractometer.

-

Protocol (Refractometer): A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is calibrated, and the temperature is controlled (e.g., 20 °C). Light is passed through the sample, and the refractive index is read directly from the instrument's scale where the light-dark boundary appears.[1]

-

Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the arrangement of protons and carbon atoms.[8]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which aids in structural elucidation.[2][3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, notably the broad O-H stretch characteristic of the hydroxyl groups and the C-H stretches of the alkyl chain.

Safety and Handling

While extensive toxicity data is not available, this compound should be handled with standard laboratory precautions due to its structural similarity to other diols.[1] It is considered a combustible liquid. Standard safety protocols include:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or under a local exhaust hood to avoid inhalation of vapors.[9] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals, enabling its effective and safe application in their work.

References

- 1. Buy this compound | 23433-05-8 [smolecule.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound C8h18o2 at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. 1,3-octane diol, 23433-05-8 [thegoodscentscompany.com]

- 7. Biosynthesis of R-(+)-octane-1,3-diol. Crucial role of beta-oxidation in the enantioselective generation of 1,3-diols in stored apples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Profile of 1,3-Octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Octanediol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a foundational dataset for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The structural features of this compound give rise to a distinct spectroscopic fingerprint. The presence of primary and secondary hydroxyl groups, along with a C8 aliphatic chain, is clearly delineated in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR (Proton NMR) Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The hydroxyl protons are typically observed as broad singlets, and their chemical shifts can be concentration-dependent due to hydrogen bonding.[1] The proton attached to the secondary alcohol carbon appears as a multiplet.[1]

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

| -CH₃ (C8) | ~0.9 | Triplet |

| -(CH₂)₄- (C4-C7) | ~1.3-1.6 | Multiplet |

| -CH₂- (C2) | ~1.7-1.8 | Multiplet |

| -CH(OH)- (C3) | ~3.8-4.0 | Multiplet |

| -CH₂(OH)- (C1) | ~3.6-3.8 | Multiplet |

| -OH (Primary & Secondary) | ~3.5-4.0 | Broad Singlet |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbons attached to the electron-withdrawing hydroxyl groups are shifted downfield.

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

| C8 | ~14 |

| C7 | ~22 |

| C6 | ~25 |

| C5 | ~31 |

| C4 | ~36 |

| C2 | ~42 |

| C1 | ~62 |

| C3 | ~70 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by prominent absorption bands corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups, as well as the C-H vibrations of the alkyl chain.

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3300-3400 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-2970 | Strong |

| C-H Bend (Aliphatic) | 1350-1470 | Medium |

| O-H Bend | 1260-1350 | Medium |

| C-O Stretch (Primary & Secondary Alcohol) | 1050-1125 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of diols like this compound.

NMR Spectroscopy

Sample Preparation:

-

A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shifts to 0 ppm.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrometer is typically operated at a frequency of 300-600 MHz. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, a higher number of scans is usually required due to the low natural abundance of the ¹³C isotope. Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon.

-

The acquired FID is then Fourier-transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

For solid samples, a small amount of the powder is placed on the crystal and pressure is applied to ensure good contact.

Data Acquisition (FTIR-ATR):

-

A background spectrum of the empty ATR crystal is recorded to account for any atmospheric or instrumental interferences.

-

The sample is placed on the crystal, and the infrared beam is passed through it.

-

The transmitted or reflected light is detected, and an interferogram is generated.

-

The interferogram is Fourier-transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Stereoisomerism of 1,3-Octanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Octanediol (B1215191), a chiral diol with significant applications in the flavor, cosmetic, and pharmaceutical industries, possesses a single stereocenter at the C3 position, giving rise to a pair of enantiomers: (R)-1,3-octanediol and (S)-1,3-octanediol. The stereochemistry of this molecule plays a crucial role in its biological activity, particularly its antimicrobial properties. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, including its physicochemical properties, stereoselective synthesis, enantiomeric separation, and biological significance. Detailed experimental protocols and visual representations of key concepts are provided to support researchers in their work with this versatile molecule.

Introduction

This compound (IUPAC name: Octane-1,3-diol) is a straight-chain aliphatic diol with the molecular formula C₈H₁₈O₂.[1] Its structure features an eight-carbon backbone with hydroxyl groups at the first and third positions, classifying it as a primary and a secondary alcohol.[1] The presence of a chiral center at the C3 carbon results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

The amphiphilic nature of this compound, stemming from its hydrophilic hydroxyl groups and hydrophobic octyl chain, allows it to interact with cell membranes, a key aspect of its biological activity.[1] Notably, the (R)-enantiomer is a naturally occurring compound found in apples, where it contributes to the fruit's flavor profile and exhibits antimicrobial properties.[2] Understanding the distinct properties and synthesis of each stereoisomer is therefore of significant interest for various applications, from the development of natural food preservatives to the design of new therapeutic agents.

Physicochemical Properties of this compound Stereoisomers

The physical and chemical properties of the individual enantiomers of this compound are distinct from those of the racemic mixture. A key differentiating property is the specific rotation, which is equal in magnitude but opposite in sign for the two enantiomers.

Table 1: Physicochemical Properties of this compound and its Stereoisomers

| Property | Racemic this compound | (R)-1,3-Octanediol | (S)-1,3-Octanediol |

| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |